An In-Depth Technical Guide to Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate
An In-Depth Technical Guide to Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate
CAS Number: 898777-75-8
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate, a valuable building block in contemporary drug discovery and chemical research. This document delves into the compound's synthesis, purification, analytical characterization, potential applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction and Strategic Importance
Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate, with the Chemical Abstracts Service (CAS) number 898777-75-8, is an aryl ketoester of significant interest in medicinal chemistry.[1] Its structure incorporates a trifluoromethylphenyl group, a moiety renowned for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. The trifluoromethyl group is a key pharmacophore in numerous FDA-approved drugs, where it often serves to block metabolic degradation and improve the overall pharmacokinetic profile of a molecule.[2]
The valerate chain with its terminal ethyl ester provides a versatile synthetic handle for further molecular elaboration, making this compound an attractive starting material for the synthesis of more complex heterocyclic and carbocyclic structures. This guide will provide a detailed exploration of the essential technical aspects of working with this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 898777-75-8 | [1] |
| Molecular Formula | C₁₄H₁₅F₃O₃ | [1] |
| Molecular Weight | 288.26 g/mol | [] |
| Appearance | Predicted to be a solid or oil | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | - |
Synthesis and Purification
The synthesis of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the keto-ester side chain onto the trifluoromethyl-substituted benzene ring.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol is based on established principles of Friedel-Crafts reactions, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[4]
Reaction Scheme:
Caption: Friedel-Crafts acylation for the synthesis of the target compound.
Materials and Reagents:
-
1-(Trifluoromethyl)benzene
-
Ethyl glutaryl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath. The low temperature is crucial to control the exothermic reaction and minimize the formation of side products.
-
Addition of Acylating Agent: Add ethyl glutaryl chloride dropwise to the stirred suspension. The formation of a reactive acylium ion intermediate is initiated.
-
Addition of Aromatic Substrate: Subsequently, add 1-(trifluoromethyl)benzene dropwise to the reaction mixture. The meta-directing effect of the trifluoromethyl group will favor the formation of the desired 3-substituted product.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash neutralizes any remaining acidic components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product obtained from the synthesis will likely contain unreacted starting materials and side products. Purification is essential to obtain the compound in high purity for subsequent applications.
Workflow for Purification:
Caption: A standard workflow for the purification of the target compound.
Detailed Protocol:
-
Chromatography Setup: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The optimal gradient will need to be determined by TLC analysis of the crude mixture.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-7.6 | m | 4H | Aromatic protons |
| 4.12 | q | 2H | -OCH₂CH₃ |
| 3.10 | t | 2H | -C(O)CH₂- |
| 2.80 | t | 2H | -CH₂C(O)Ar |
| 2.10 | p | 2H | -CH₂CH₂CH₂- |
| 1.25 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (ketone) |
| ~173 | C=O (ester) |
| ~137-124 | Aromatic carbons (including C-CF₃) |
| ~124 (q) | -CF₃ |
| ~61 | -OCH₂CH₃ |
| ~38 | -C(O)CH₂- |
| ~33 | -CH₂C(O)Ar |
| ~20 | -CH₂CH₂CH₂- |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.
Expected Molecular Ion Peak (M⁺): m/z = 288.10
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound. Due to the presence of keto-enol tautomerism in β-keto esters, which can lead to poor peak shape, a robust method is required.[8]
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to suppress ionization and improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by UV-Vis spectroscopy of the pure compound (likely around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Increasing the temperature can sometimes improve peak shape for tautomerizing compounds.[8]
Applications in Research and Drug Development
The strategic placement of the trifluoromethyl group suggests that Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate is a valuable intermediate in the synthesis of bioactive molecules.
Potential Applications:
-
Scaffold for Kinase Inhibitors: The aryl ketone motif is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases. This compound could be a starting point for the synthesis of novel kinase inhibitors for oncology or inflammatory diseases.[9]
-
Precursor for Heterocyclic Compounds: The keto-ester functionality is amenable to a wide range of chemical transformations, including cyclization reactions to form various heterocyclic systems such as pyridines, pyrimidines, and diazepines, which are prevalent in pharmaceuticals.
-
Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based drug discovery campaigns to identify new binding motifs for therapeutic targets.
Caption: Potential applications of the title compound in drug discovery.
Safety and Handling
As a laboratory chemical, Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety considerations for related compounds provide a strong basis for safe handling.[10][11][12][13][14]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][13]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[10]
-
Fire Safety: Keep away from heat, sparks, and open flames. Esters can be flammable.[11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Conclusion
Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate is a strategically important chemical entity with significant potential in the field of drug discovery and organic synthesis. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. Proper purification and thorough analytical characterization are crucial to ensure its quality for downstream applications. While specific applications are still emerging, its structural features make it a promising candidate for the development of novel therapeutics. Adherence to standard laboratory safety protocols is essential when handling this compound. This guide provides a solid foundation for researchers to confidently and effectively utilize Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate in their scientific endeavors.
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